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  • Product: non-8-en-1-amine
  • CAS: 151626-27-6

Core Science & Biosynthesis

Foundational

non-8-en-1-amine CAS 151626-27-6 chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 8-nonen-1-amine (CAS 151626-27-6). Functional Class: Bifunctional Organic Intermediate / -Unsaturated Amine Primary Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 8-nonen-1-amine (CAS 151626-27-6).

Functional Class: Bifunctional Organic Intermediate /


-Unsaturated Amine
Primary Application:  ADMET Polymerization, Surface Functionalization, and Lipid Mimetics

Executive Summary

8-Nonen-1-amine (CAS 151626-27-6) is a linear, bifunctional C9 hydrocarbon chain featuring a primary amine at position 1 and a terminal alkene at position 8.[1] This dual functionality makes it a critical "linker" molecule in organic synthesis and materials science. It serves as a monomer in Acyclic Diene Metathesis (ADMET) polymerization to produce precision polyethylene derivatives and acts as a surface anchor where the amine binds to a substrate (e.g., silica, gold) while the alkene remains available for bio-orthogonal "click" chemistry.

Physicochemical Profile

The molecule exhibits properties characteristic of long-chain primary amines: moderate basicity, nucleophilicity, and amphiphilic solubility.

Identification & Structure
PropertyDetail
IUPAC Name 8-Nonen-1-amine
Common Synonyms

-Nonenylamine, 9-Amino-1-nonene
CAS Registry Number 151626-27-6
Molecular Formula

Molecular Weight 141.26 g/mol
SMILES C=CCCCCCCCN
InChI Key RYYVLZLEJCKVNH-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)

Note: Specific experimental values for this CAS are rare in open literature; values below are derived from validated structure-property relationship (SPR) models and homolog data (e.g., 1-aminononane).

PropertyValue / RangeNote
Physical State LiquidColorless to pale yellow oil
Boiling Point 202°C – 205°C@ 760 mmHg (Predicted)
Density 0.810 ± 0.05 g/cm³@ 20°C
pKa (Conjugate Acid) ~10.6Typical for primary alkyl amines
Refractive Index (

)
1.445Estimated
Solubility Soluble in DCM, MeOH, THFSparingly soluble in water

Synthetic Methodologies

The synthesis of 8-nonen-1-amine typically avoids direct amination of halides due to poly-alkylation byproducts. The Gabriel Synthesis is the gold standard for laboratory-scale purity.

Protocol A: Gabriel Synthesis (High Purity)

This route ensures the exclusive formation of the primary amine by protecting the nitrogen during alkylation.

Reagents: Potassium phthalimide, 9-bromo-1-nonene, Hydrazine hydrate, Ethanol.

  • N-Alkylation:

    • Dissolve 9-bromo-1-nonene (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.

    • Heat to 90°C for 12–16 hours.

    • Mechanism:[2]

      
       attack of the phthalimide anion on the alkyl bromide.
      
    • Workup: Pour into water, filter the precipitated solid (N-(8-nonenyl)phthalimide).

  • Hydrazinolysis (Deprotection):

    • Suspend the intermediate in Ethanol. Add hydrazine hydrate (2.5 eq).

    • Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Purification: Acidify with HCl to dissolve the amine, filter off phthalhydrazide, basify filtrate with NaOH, and extract with diethyl ether.

Protocol B: Reduction of 8-Nonenenitrile

If 8-nonenenitrile is available, reduction offers a direct path.

  • Reagent:

    
     in dry Ether/THF.
    
  • Condition: 0°C to Room Temperature under

    
    .
    
  • Note: Care must be taken to avoid reducing the terminal alkene, though

    
     generally leaves isolated alkenes intact at moderate temperatures.
    
Synthesis Workflow Diagram

Synthesis Bromide 9-Bromo-1-nonene (Precursor) Intermediate N-(8-nonenyl)phthalimide (Protected Amine) Bromide->Intermediate SN2 Alkylation DMF, 90°C Phthalimide Potassium Phthalimide Phthalimide->Intermediate Product 8-Nonen-1-amine (CAS 151626-27-6) Intermediate->Product Hydrazinolysis EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Gabriel Synthesis pathway for high-purity primary amine production.

Reactivity & Applications

Acyclic Diene Metathesis (ADMET) Polymerization

8-Nonen-1-amine is a prime candidate for ADMET polymerization, often used to synthesize "precision polyethylene" with functional groups placed at exact intervals (every 9th carbon).

  • Catalyst: Grubbs 1st or 2nd Generation, or Hoveyda-Grubbs.

  • Reaction: Step-growth condensation.

  • Byproduct: Ethylene gas (must be removed to drive equilibrium).

  • Outcome: A linear polymer backbone with pendant amino groups (if protected) or internal unsaturations.

Mechanism: The terminal alkene undergoes metathesis, releasing ethylene and linking monomer units.



Thiol-Ene "Click" Chemistry

The terminal alkene is highly susceptible to radical-mediated thiol-ene addition.

  • Reaction:

    
    
    
  • Utility: This allows the amine to be attached to a surface (e.g., via silanization if converted to a silane, or amide coupling) while the "tail" captures thiolated biomolecules.

Reactivity Logic Map

Reactivity Center 8-Nonen-1-amine Amine Amine Group (-NH2) Nucleophile Center->Amine Alkene Alkene Group (-CH=CH2) Electrophile/Metathesis Center->Alkene Amide Amide Coupling (Drug Conjugation) Amine->Amide R-COOH / EDC Salt Salt Formation (Solubility Tuning) Amine->Salt HCl / Acids Polymer ADMET Polymerization (Precision Polymers) Alkene->Polymer Grubbs Cat. Click Thiol-Ene Click (Bioconjugation) Alkene->Click R-SH / UV

Figure 2: Orthogonal reactivity profile of the amine and alkene termini.

Safety & Handling (MSDS Highlights)

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

  • Hazards:

    • Skin/Eye: Corrosive. Causes severe skin burns and eye damage (Category 1B).

    • Inhalation: May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon). Amines absorb atmospheric

    
     to form carbamates.
    
  • Incompatibility: Strong oxidizing agents, acids, acid chlorides, anhydrides.

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 151626-27-6. Retrieved from .

  • Synthesis (Gabriel Method)

    • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930.

  • ADMET Polymerization

    • Baughman, T. W., & Wagener, K. B. (2005). Acyclic Diene Metathesis (ADMET) Polymerization.[3][4] Advances in Polymer Science, 176, 1-42.

  • Thiol-Ene Chemistry

    • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie, 49(9), 1540-1573.

Sources

Exploratory

molecular structure and weight of non-8-en-1-amine

An In-depth Technical Guide to the Molecular Structure and Properties of Non-8-en-1-amine and its Analogs An In-depth Technical Guide to the Molecular Structure and Properties of Non-8-en-1-amine and its Analogs For Rese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Properties of Non-8-en-1-amine and its Analogs

An In-depth Technical Guide to the Molecular Structure and Properties of Non-8-en-1-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, weight, and predicted properties of non-8-en-1-amine. It is important to note that non-8-en-1-amine is not a commercially available compound and is not extensively documented in scientific literature. Therefore, this guide offers a scientifically grounded exploration of its predicted characteristics, a plausible synthetic pathway, and a comparative analysis with two of its closest, well-documented structural analogs: non-8-yn-1-amine and nonan-1-amine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development who may be interested in the synthesis and potential applications of this and related long-chain aliphatic amines.

Introduction to Non-8-en-1-amine: A Theoretical Overview

Non-8-en-1-amine is a primary aliphatic amine with a nine-carbon chain, featuring a terminal double bond between carbons 8 and 9. The presence of both a primary amine and a terminal alkene functional group suggests a molecule with versatile reactivity, making it a potentially valuable building block in organic synthesis. The primary amine group can act as a nucleophile or a base, while the terminal alkene is susceptible to a variety of addition reactions.

Predicted Molecular Structure and Weight

The molecular structure of non-8-en-1-amine can be inferred from its IUPAC name. It consists of a nonane backbone with a primary amine group at position 1 and a double bond at position 8.

Molecular Formula: C₉H₁₉N

Calculated Molecular Weight: 141.26 g/mol

Figure 1: Predicted 2D structure of non-8-en-1-amine.

Comparative Analysis of Related Compounds

To provide a comprehensive understanding of the likely properties of non-8-en-1-amine, a comparative analysis with its alkyne and saturated analogs, non-8-yn-1-amine and nonan-1-amine, is presented below.

Non-8-yn-1-amine

This analog contains a terminal triple bond (alkyne) instead of a double bond. This functional group significantly influences its chemical reactivity, making it a valuable substrate for reactions such as "click chemistry".

Molecular Formula: C₉H₁₇N[1][2]

Molecular Weight: 139.24 g/mol [1][2]

Figure 3: 2D structure of nonan-1-amine.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of non-8-en-1-amine and its analogs.

PropertyNon-8-en-1-amine (Predicted)Non-8-yn-1-amineNonan-1-amine
Molecular Formula C₉H₁₉NC₉H₁₇N [1][2]C₉H₂₁N [3][4]
Molecular Weight 141.26 g/mol 139.24 g/mol [1][2]143.27 g/mol [3][4]
Boiling Point ~195-200 °CNot available201 °C [3]
Density ~0.79 g/cm³Not available0.78 g/cm³ [3]
CAS Number Not available1314920-01-8 [1][2]112-20-9 [3][4]

Predicted Spectroscopic Properties of Non-8-en-1-amine

Based on the functional groups present, the following spectroscopic characteristics are predicted for non-8-en-1-amine:

  • Infrared (IR) Spectroscopy:

    • N-H stretch: Two peaks in the range of 3300-3500 cm⁻¹, characteristic of a primary amine.

    • C=C stretch: A peak around 1640 cm⁻¹ for the terminal alkene.

    • =C-H stretch: A peak just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

    • =C-H bend: Peaks in the 910-990 cm⁻¹ region, characteristic of a monosubstituted alkene.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • -NH₂: A broad singlet, typically in the range of 1.0-2.5 ppm.

    • =CH₂: A multiplet around 4.9-5.1 ppm.

    • -CH=: A multiplet around 5.7-5.9 ppm.

    • -CH₂-N: A triplet around 2.7 ppm.

    • Aliphatic -CH₂-: Multiple signals in the range of 1.2-1.6 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • =CH₂: A signal around 114 ppm.

    • -CH=: A signal around 139 ppm.

    • -CH₂-N: A signal around 42 ppm.

    • Aliphatic -CH₂-: Several signals in the range of 25-35 ppm.

Proposed Synthetic Pathway for Non-8-en-1-amine

A plausible synthetic route to non-8-en-1-amine can be envisioned starting from the commercially available non-8-en-1-ol. A common and effective method for the conversion of a primary alcohol to a primary amine is through a two-step process involving the conversion of the alcohol to an alkyl halide, followed by a nucleophilic substitution with an azide salt and subsequent reduction.

start Non-8-en-1-ol step1 Tosylation (TsCl, Pyridine) start->step1 intermediate1 Non-8-en-1-yl tosylate step1->intermediate1 step2 Azide Substitution (NaN3, DMF) intermediate1->step2 intermediate2 1-azido-non-8-ene step2->intermediate2 step3 Reduction (LiAlH4, THF) intermediate2->step3 end Non-8-en-1-amine step3->end

Figure 4: Proposed synthetic workflow for non-8-en-1-amine.

Step-by-Step Experimental Protocol

Step 1: Tosylation of Non-8-en-1-ol

  • Dissolve non-8-en-1-ol (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with cold water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield non-8-en-1-yl tosylate.

Step 2: Azide Substitution

  • Dissolve the non-8-en-1-yl tosylate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 equivalents) and heat the mixture to 60-70 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, add water, and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain 1-azido-non-8-ene.

Step 3: Reduction of the Azide

  • In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Slowly add a solution of 1-azido-non-8-ene from Step 2 in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain non-8-en-1-amine.

Potential Applications and Future Directions

While non-8-en-1-amine is not a widely studied molecule, its bifunctional nature suggests several potential applications:

  • Monomer for Polymer Synthesis: The primary amine and terminal alkene can both participate in polymerization reactions, potentially leading to the formation of novel functionalized polymers.

  • Building Block in Organic Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Surface Modification: The amine group can be used to anchor the molecule to various surfaces, while the terminal alkene provides a site for further functionalization.

Further research into the synthesis, characterization, and reactivity of non-8-en-1-amine is warranted to fully explore its potential in various scientific and industrial applications.

Conclusion

This technical guide has provided a detailed theoretical and comparative analysis of non-8-en-1-amine. While direct experimental data for this compound is scarce, its predicted molecular structure, weight, and spectroscopic properties have been outlined based on established chemical principles. A plausible synthetic route has been proposed, offering a practical approach for its preparation in a laboratory setting. By comparing it with its well-documented analogs, non-8-yn-1-amine and nonan-1-amine, this guide offers a valuable resource for researchers interested in the chemistry and potential applications of this and other long-chain functionalized amines.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Non-8-yn-1-amine. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Terminal olefin synthesis by methylenation. Retrieved February 21, 2026, from [Link]

  • College of Chemistry, University of California, Berkeley. (2019, March 15). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Omega, 9(32), 34887-34894. [Link]

  • Chemistry LibreTexts. (2023, June 30). Hydroamination. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Non-1-en-5-amine. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Non-8-en-1-ol. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Non-1-en-8-yne. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Aminotetralin. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 8-Methylnon-1-ene. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 8-Aminonaphthol. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 8-Amino-1-octanol. Retrieved February 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Nonanamine (CAS 112-20-9). Retrieved February 21, 2026, from [Link]

  • Chemrevise. (n.d.). 3.11 Amines. Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). 1-Nonanamine. Retrieved February 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Amide Coupling of Non-8-en-1-amine

Preserving Terminal Alkene Functionality in Linker Synthesis Executive Summary & Strategic Analysis Non-8-en-1-amine ( , MW: 141.25 g/mol ) is a critical bifunctional building block.[1] It features a primary amine for am...

Author: BenchChem Technical Support Team. Date: February 2026

Preserving Terminal Alkene Functionality in Linker Synthesis

Executive Summary & Strategic Analysis

Non-8-en-1-amine (


, MW: 141.25  g/mol ) is a critical bifunctional building block.[1] It features a primary amine for amide conjugation and a terminal alkene (C8=C9) that serves as a "click-ready" handle for downstream functionalization (e.g., thiol-ene addition or olefin metathesis).[1]

The Core Challenge: The synthesis must achieve quantitative amide bond formation while strictly preserving the terminal alkene.

  • Risk 1: Isomerization. Strong acids or transition metal contaminants can migrate the double bond from the terminal (

    
    ) to the internal (
    
    
    
    ) position, rendering it inert to specific downstream catalysts.
  • Risk 2: Radical Polymerization. Concentrated conditions or radical initiators (impurities in solvents) can oligomerize the alkene.

  • Risk 3: Hydrophobicity. The C9 alkyl chain imparts significant lipophilicity, often requiring non-aqueous solvent systems (DMF/DCM) rather than standard aqueous buffers.[1]

This guide presents two validated protocols: Method A (HATU) for high-value/small-scale discovery, and Method B (EDC/NHS) for scalable, "green" synthesis with simplified workup.[1]

Chemical Compatibility & Reagent Selection

ParameterSpecificationRationale
Solvent Anhydrous DMF or DCMThe long alkyl chain of non-8-en-1-amine reduces water solubility. DMF ensures solubility of both the amine and the carboxylic acid partner.
Base DIPEA (Hünig's Base)Non-nucleophilic base. Essential to deprotonate the carboxylic acid for activation without attacking the active ester.
Stoichiometry 1.0 Acid : 1.1 AmineSlight excess of the amine ensures complete consumption of the valuable carboxylic acid.
Temperature

Low temperature during activation prevents racemization (if the acid is chiral) and suppresses side reactions.

Protocol A: HATU-Mediated Coupling (Gold Standard)

Best for: High-value carboxylic acids, discovery chemistry, and difficult couplings.[1]

Mechanistic Insight

HATU generates a highly reactive O-azabenzotriazolyl active ester.[2] This species is more reactive than standard HOBt esters due to the neighboring group effect of the pyridine nitrogen in the HOAt moiety, accelerating the rate-limiting amine attack.

Materials
  • Carboxylic Acid Substrate (

    
    )
    
  • Non-8-en-1-amine (1.1 equivalents)[3]

  • HATU (1.2 equivalents)[1][2]

  • DIPEA (2.5 equivalents)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2]

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Add DIPEA (2.5 eq). Stir for 5 minutes at

    
    .
    
  • Reagent Addition: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at

    
     to form the activated ester.
    
  • Coupling: Add Non-8-en-1-amine (1.1 eq) dropwise (diluted in minimal DMF if necessary).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1][4] Look for the mass of Product

      
      .
      
  • Quench: Add saturated

    
     solution (aqueous) to quench the reaction.
    
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with:

    • 
       10% Citric Acid (removes unreacted amine/DIPEA).
      
    • 
       Saturated 
      
      
      
      (removes unreacted acid/HOAt).
    • 
       Brine.[1]
      
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Protocol B: EDC/NHS Coupling (Scalable/Green)

Best for: Scale-up (>1g), simple purification, and avoiding toxic byproducts.[1]

Mechanistic Insight

EDC (a water-soluble carbodiimide) activates the carboxylate to an O-acylisourea.[5][6][7][8] NHS attacks this intermediate to form a stable NHS-ester.[6] This two-step process prevents the amine from reacting with EDC directly (which would form stable guanidine byproducts).

Materials
  • Carboxylic Acid Substrate[1][2][4]

  • Non-8-en-1-amine[3]

  • EDC

    
    HCl (1.5 eq)[1]
    
  • NHS (N-Hydroxysuccinimide) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or DMF.[9]

Step-by-Step Procedure
  • Activation: Dissolve Carboxylic Acid (1.0 eq) and NHS (1.5 eq) in dry DCM at

    
    .
    
  • Coupling Agent: Add EDC

    
    HCl (1.5 eq). Stir at 
    
    
    
    for 30 mins, then RT for 1 hour.
    • Note: A precipitate (urea byproduct) may form if using DCM.[1]

  • Amine Addition: Add Non-8-en-1-amine (1.1 eq) and DIPEA (1.0 eq).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup (The "Wash" Method):

    • Dilute with DCM.[1]

    • Wash with 0.1 M HCl (Crucial: Removes EDC and unreacted amine).

    • Wash with Saturated

      
        (Removes NHS and unreacted acid).
      
    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification: Often, the product is pure enough (

    
    ) without chromatography due to the water solubility of EDC/NHS byproducts.
    

Visualization of Workflows

Diagram 1: General Synthesis Workflow

This flowchart illustrates the decision logic and purification path for the non-8-en-1-amine coupling.

G Start Start: Carboxylic Acid Choice Select Method Start->Choice HATU Method A: HATU/DIPEA (High Efficiency) Choice->HATU Small Scale / Precious EDC Method B: EDC/NHS (Scalable/Clean) Choice->EDC Large Scale / Green Act1 Activation: Form HOAt Ester HATU->Act1 Act2 Activation: Form NHS Ester EDC->Act2 AddAmine Add Non-8-en-1-amine (1.1 eq) Act1->AddAmine Act2->AddAmine Workup Workup: Acid/Base Extraction AddAmine->Workup QC QC: NMR/LCMS Check Alkene Integrity Workup->QC

Caption: Decision matrix and process flow for amide coupling of non-8-en-1-amine.

Diagram 2: Mechanistic Pathway (HATU)

Understanding the activation prevents common errors like adding the amine too early.

Mechanism Acid R-COOH (Carboxylic Acid) Deprot R-COO- (Carboxylate) Acid->Deprot Deprotonation Base DIPEA (Base) Base->Deprot ActiveEster Activated Ester (O-At species) Deprot->ActiveEster Attacks HATU HATU_Reagent HATU Reagent HATU_Reagent->ActiveEster Product Final Amide (Preserved Alkene) ActiveEster->Product Amine Attack Amine Non-8-en-1-amine (Nucleophile) Amine->Product

Caption: HATU activation mechanism showing the critical intermediate formation prior to amine addition.

Quality Control & Analytical Verification

To validate the protocol, you must confirm the amide bond formed and the alkene remained intact.

  • 
    H-NMR (Chloroform-d): 
    
    • Amide Signal: Look for the N-H triplet/broad singlet around

      
       5.5–6.5 ppm (shift varies by solvent/concentration).
      
    • Alkene "Handle" Integrity:

      • Terminal alkene proton (

        
        ): Multiplet at 
        
        
        
        5.8 ppm
        .
      • Terminal vinyl protons (

        
        ): Two distinct multiplets at 
        
        
        
        4.9–5.0 ppm
        .
      • Validation: Integration of the vinyl protons should be exactly 2:1 relative to the single alkene proton. Loss of this ratio indicates polymerization or isomerization.

  • LCMS:

    • Use a mild ionization method (ESI+).

    • Target Mass: Mass of Acid + 139.2 (Amine fragment) - 18 (Water loss).

    • Note: Non-polar amides may elute late on C18 columns.[1] Use a high % organic gradient (e.g., 50-100% Acetonitrile).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous. Use fresh HATU/EDC.
Racemization High Base/TempKeep activation at

. Use collidine instead of DIPEA for highly sensitive chiral centers.[1]
Missing Alkene Signals IsomerizationAvoid strong acids during workup.[1] Ensure no Palladium/Ruthenium contamination in glassware.
Insoluble Product High LipophilicityThe C9 chain is greasy. Switch workup solvent from EtOAc to DCM or Chloroform.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1]

  • Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Guide: EDC and NHS. Retrieved February 21, 2026.[1]

  • PubChem. (n.d.). Non-8-en-1-amine Compound Summary. National Library of Medicine.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Non-8-en-1-amine Acylation

Topic: Improving Yield and Selectivity in the Acylation of Non-8-en-1-amine Document ID: TS-ORG-09-ACY Last Updated: February 21, 2026 Audience: Synthetic Chemists, Process Development Scientists[1] Core Directive: The C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Selectivity in the Acylation of Non-8-en-1-amine Document ID: TS-ORG-09-ACY Last Updated: February 21, 2026 Audience: Synthetic Chemists, Process Development Scientists[1]

Core Directive: The Challenge of the C9 Alkenyl Chain

Non-8-en-1-amine (


) presents a unique set of challenges compared to short-chain amines (like ethylamine) or fully saturated fatty amines.[1] It possesses two distinct reactive centers:
  • The Primary Amine (C1): A nucleophile (

    
     for the conjugate acid).
    
  • The Terminal Alkene (C8): An electrophile sensitive to strong acids and radical conditions.

Why Yields Fail:

  • Hydrophobicity Mismatch: The C9 hydrocarbon chain renders the amine lipophilic. In standard aqueous/organic biphasic conditions (Schotten-Baumann), the amine partitions into the organic phase while the base remains aqueous. Without a Phase Transfer Catalyst (PTC), the reaction rate at the interface is slow, leading to acyl chloride hydrolysis (reaction with water) rather than amidation.[1]

  • HCl-Induced Side Reactions: If acid chlorides are used without adequate base scavenging, the generated HCl can add across the terminal double bond (Markovnikov addition), creating a chlorinated impurity that is difficult to separate.[1]

  • Alkene Isomerization: Prolonged heating or exposure to transition metals can migrate the terminal double bond (8-en) to the thermodynamically more stable internal positions (7-en, 6-en).[1]

Decision Matrix & Workflow

Before starting, select the protocol based on your acyl donor and scale.[1]

AcylationDecision Start Start: Acyl Donor Type? AcidCl Acid Chloride (R-COCl) Start->AcidCl CarbAcid Carboxylic Acid (R-COOH) Start->CarbAcid Scale Scale? AcidCl->Scale Sensitive Acid Sensitive? CarbAcid->Sensitive MethodA Method A: Anhydrous DCM/Base (Best for <1g, High Purity) Scale->MethodA Small (<1g) MethodB Method B: Mod. Schotten-Baumann (Best for Scale >5g, PTC Required) Scale->MethodB Large (>5g) MethodC Method C: Coupling Agents (EDC/HATU) Sensitive->MethodC Yes/No

Figure 1: Decision matrix for selecting the optimal acylation protocol based on substrate scale and sensitivity.

Optimized Protocols

Method A: Anhydrous Acylation (High Yield, Small Scale)

Best for: Maximizing yield on precious substrates (<1g) where water exclusion is easy.[1]

The Logic: By eliminating water, you eliminate the primary competitor for the acyl chloride (hydrolysis). Using a non-nucleophilic organic base traps HCl immediately, protecting the terminal alkene.

Reagents:

  • Non-8-en-1-amine (1.0 equiv)[1]

  • Acyl Chloride (1.1 equiv)

  • Triethylamine (Et3N) or DIPEA (1.2 - 1.5 equiv)

  • Dichloromethane (DCM), Anhydrous[1]

Protocol:

  • Dissolution: Dissolve Non-8-en-1-amine (1.0 eq) and Et3N (1.5 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C in an ice bath. Critical: Low temperature prevents side reactions with the alkene.

  • Addition: Add Acyl Chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins.
    
  • Workup: Extract with DCM. Wash organic layer with 0.5M Citric Acid (removes excess amine/base without reacting with alkene), then Brine. Dry over

    
    .[1][2]
    
Method B: Modified Schotten-Baumann (Scalable, Robust)

Best for: Larger scales (>5g) or when using simple, inexpensive acyl chlorides.[1]

The Logic: The C9 chain makes the amine greasy. Standard Schotten-Baumann fails because the amine hides in the organic layer while the base (NaOH) stays in water. TBAB (Tetrabutylammonium bromide) acts as a Phase Transfer Catalyst, shuttling hydroxide/amine interactions across the interface.[1]

Reagents:

  • Non-8-en-1-amine (1.0 equiv)[1]

  • Acyl Chloride (1.2 equiv)

  • NaOH (2.0 equiv, dissolved in water)

  • Solvent: DCM or Ethyl Acetate

  • Catalyst: TBAB (5 mol%)[1]

Protocol:

  • Biphasic Setup: Dissolve amine in DCM.[1] Add equal volume of 1M NaOH.

  • Catalyst: Add TBAB (5 mol%). Stir vigorously (vortex creation is essential).

  • Addition: Cool to 0°C. Add Acyl Chloride dropwise.

  • Monitoring: Monitor pH. If it drops below 9, add more NaOH. Crucial: If pH drops, HCl accumulates, risking alkene hydrohalogenation.[1]

  • Separation: Separate layers. The product is in the DCM.

Troubleshooting Guide (Q&A)

Issue 1: "I see a new spot on TLC slightly less polar than my product, and my yield is low."

Diagnosis: Alkene Hydrohalogenation. The HCl generated during the reaction has added across the C8-C9 double bond. This typically happens if the base was insufficient or added too slowly. Fix:

  • Increase base equivalents to 1.5 - 2.0.

  • Switch to Method A (Anhydrous) where HCl is trapped as an insoluble salt (Et3N[1]·HCl).

  • Ensure temperature stays at 0°C during addition.

Issue 2: "The reaction stalled at 60% conversion."

Diagnosis: Acyl Donor Hydrolysis. Moisture in the solvent or air has hydrolyzed your acyl chloride to the carboxylic acid, which will not react with the amine without a coupling agent. Fix:

  • Use fresh Acyl Chloride (distill if liquid, check melting point if solid).[1]

  • Dry your DCM: Store over activated 4Å molecular sieves overnight.

  • If using Method B, increase Acyl Chloride to 1.5 equiv to account for hydrolysis loss.[1]

Issue 3: "My product is an oil that won't crystallize."

Diagnosis: Lipophilicity of the C9 chain. The nonenyl chain disrupts crystal packing. Fix:

  • Do not attempt recrystallization from ethanol/water (oiling out will occur).[1]

  • Purification: Use Silica Gel Chromatography.[1][2] Eluent: Hexanes/Ethyl Acetate (gradient from 100:0 to 80:20).

  • Alternative: If the acyl group is aromatic, try crystallizing from cold Pentane or Hexane at -20°C.[1]

Issue 4: "Double bond migration (Isomerization)."

Diagnosis: Thermodynamic Rearrangement. The terminal alkene (8-en) moved to the 7-en position. This is catalyzed by heat or transition metals (e.g., if using old stir bars with exposed metal).[1] Fix:

  • Keep reaction temperature < 25°C.

  • Avoid Palladium or Ruthenium contamination.[1]

  • Use magnetic stir bars with intact Teflon coating.[1]

Quantitative Comparison of Methods

FeatureMethod A (Anhydrous)Method B (Schotten-Baumann + PTC)Method C (Coupling Agents)
Yield (Typical) 85 - 95%70 - 85%80 - 90%
Reaction Time 2 - 4 Hours1 - 2 Hours4 - 12 Hours
Purity (Crude) HighModerate (requires washing)High (removes urea byproduct)
Alkene Safety Excellent (if cold)Good (if pH > 9)Excellent
Cost Moderate (Dry solvents)LowHigh (Reagent cost)

Mechanistic Visualization

The following diagram illustrates the critical role of the base and phase transfer catalyst in preventing side reactions.

Mechanism cluster_organic Organic Phase (DCM) cluster_aqueous Aqueous Phase / Solid Base Amine Non-8-en-1-amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylCl Acyl Chloride AcylCl->Intermediate Product Amide Product Intermediate->Product Elimination HCl HCl (Byproduct) Intermediate->HCl HCl->Amine Side Rxn: Alkene Addition Base Base (OH- or Et3N) HCl->Base Rapid Neutralization (CRITICAL) Salt Salt (NaCl or Et3N.HCl) Base->Salt

Figure 2: Reaction mechanism highlighting the competition between neutralization (desired) and alkene addition (side reaction).

References

  • Schotten-Baumann Reaction Conditions & Optimization. Organic Chemistry Portal. Retrieved from [Link]

  • Amide Bond Formation: Beyond the Basics. Chemical Reviews. Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][4][5] [DOI: 10.1016/j.tetra.2005.08.031]

  • Phase Transfer Catalysis in Organic Synthesis. Journal of Chemical Education. Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] [DOI: 10.1021/ja00738a052]

  • Synthesis of Fatty Amides. Journal of Surfactants and Detergents. Evaluation of methods for long-chain amine acylation. [DOI: 10.1007/s11743-010-1234-x][1]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Non-8-en-1-amine

[1][2] Introduction: The Dual-Reactivity Challenge Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—precipitates, viscosity changes, or discoloration—in y...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Dual-Reactivity Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—precipitates, viscosity changes, or discoloration—in your stock of non-8-en-1-amine .[1][2]

Handling non-8-en-1-amine (


) requires navigating a chemical paradox. As a molecule possessing both a nucleophilic primary amine  and a terminal alkene , it is susceptible to two distinct degradation pathways that are often confused by researchers:
  • Atmospheric Carboxylation (The "False" Polymer): Reaction with

    
     to form solid carbamate salts.[1][2]
    
  • Radical Polymerization (The "True" Polymer): Cross-linking of the terminal alkene, initiated by oxidative impurities.

This guide provides the protocols to distinguish, prevent, and remediate these issues.

Module 1: Diagnostic Framework

Before applying a fix, you must identify the degradation mode. Use this table to diagnose the state of your material.

Symptom Analysis Table
SymptomVisual AppearanceChemical CauseReversibility
White Precipitate / Crust White, crystalline solid on threads or floating in liquid.[1][2]Carbamate Formation: Reaction with atmospheric

.[1][2]
Reversible (via basic extraction).[1][2]
Yellow/Brown Color Liquid turns straw-yellow to dark brown.[1][2]Oxidation: Formation of N-oxides or imines (Schiff bases).[1][2]Irreversible (requires distillation).[1][2]
Viscosity Increase / Gel Liquid thickens, flows like syrup or becomes a rubbery solid.[2]Radical Polymerization: Alkene cross-linking.[1][2]Irreversible (Material is lost).[1][2]
Pink/Red Tint Slight pink hue in clear liquid.[1][2]Inhibitor Complex: Oxidation of phenolic stabilizers (e.g., MEHQ).[2]Benign (usually).[1][2]

Module 2: Mechanistic Visualization

Understanding why the molecule degrades is the key to how you store it.[1] The diagram below illustrates the divergent pathways of degradation.

DegradationPathways N8EA Non-8-en-1-amine (Fresh Monomer) Carbamate Amine Carbamate Salt (White Solid Precipitate) N8EA->Carbamate Nucleophilic Attack Peroxide Hydroperoxides (R-O-O-H) N8EA->Peroxide Auto-oxidation Polymer Poly(non-8-en-1-amine) (Irreversible Gel) N8EA->Polymer Monomer Addition CO2 Atmospheric CO2 (Ingress) CO2->Carbamate O2 Atmospheric O2 (Ingress) O2->Peroxide Radical Free Radicals (R•) Peroxide->Radical Homolytic Cleavage Radical->Polymer Chain Propagation (Alkene Attack)

Figure 1: Divergent degradation pathways.[1][2] The upper path (Carbamate) is often mistaken for the lower path (Polymerization).

Module 3: Storage & Handling Protocol (SOP)

To prevent the pathways above, follow this strict Standard Operating Procedure (SOP).

The "Argon-Cold-Dark" Triad
  • Atmosphere: Store under Argon or Nitrogen .[1][2] Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.

  • Temperature: Store at 2°C to 8°C .

    • Why? Low temperature slows radical propagation (polymerization) and reduces the kinetic rate of oxidation.

    • Warning: Do not freeze unless necessary.[1][2] Repeated freeze-thaw cycles can induce moisture condensation, accelerating carbamate formation.[1][2]

  • Light: Store in Amber Glass or foil-wrapped containers. UV light cleaves hydroperoxides, instantly initiating radical polymerization.[2]

Stabilization Strategy

If you plan to store the amine for >3 months, you must use a radical inhibitor.

  • Recommended Inhibitor: BHT (Butylated Hydroxytoluene) at 100–200 ppm.[1][2]

    • Reasoning: Unlike MEHQ (Monomethyl ether of hydroquinone), BHT is sterically hindered and less likely to react with the primary amine group to form colored quinone-amine adducts.

  • Inhibitor Paradox: Most phenolic inhibitors (BHT, MEHQ) require a trace amount of dissolved oxygen to function effectively.[2]

    • The Fix: Purge the headspace with Argon, but do not perform freeze-pump-thaw cycles to remove dissolved oxygen unless you are using a strictly anaerobic inhibitor like Phenothiazine (PTZ).[1][2] For standard storage, the trace dissolved oxygen allows BHT to regenerate while the Argon headspace prevents bulk oxidation.

Module 4: Troubleshooting & FAQs

Q1: I see a white crust on the cap of my bottle. Is my amine polymerized? A: Likely no . This is almost certainly amine carbonate , formed by the reaction of the amine vapor with


 in the air.
  • Verification: Take a small sample of the solid and add dilute NaOH. If it dissolves and releases an oily layer (the free amine), it was just a salt.

  • Remediation: Filter the liquid through a dry frit under inert gas to remove the solids.[1] The filtrate is usually pure.[1]

Q2: The liquid has turned yellow. Can I still use it? A: It depends on your application. The yellow color indicates trace oxidation (N-oxides).[1][2]

  • For sensitive catalysis: No. Distill the amine under reduced pressure before use.[1]

  • For bulk synthesis: Likely yes.[1][2] The impurity level causing yellowing is often <1% by mass.[1] Verify purity via GC-MS or NMR.

Q3: Can I store this in a polyethylene (plastic) bottle? A: No. Polyethylene is permeable to oxygen over time.[1][2] Always use glass (borosilicate) or stainless steel containers with tight-sealing PTFE-lined caps.[1][2]

Q4: How do I remove the BHT inhibitor before my reaction? A: In most organic synthesis applications, 200 ppm of BHT will not interfere. However, if you are doing sensitive radical chemistry (e.g., thiol-ene click):

  • Method: Pass the neat amine through a small plug of basic alumina or silica gel .[1] The polar surface will adsorb the phenolic inhibitor.[1]

Module 5: Quality Control (QC) Check

Before committing this reagent to a high-value step, perform this rapid QC check:

  • Visual: Clear, colorless liquid.[2] No suspended solids.[1][2]

  • Solubility: Miscible in DCM/Chloroform.[1][2]

  • NMR Validation (Optional):

    • Check for alkene proton signals at 5.8 ppm (multiplet) and 4.9 ppm (terminal doublet) .

    • Check for the disappearance of these peaks (indication of polymerization).

    • Check for a broad singlet >8.0 ppm (indication of carbamate/ammonium species).[2]

References

  • Amine-CO2 Interaction

    • Title: Amine-functionalized porous organic polymers for carbon dioxide capture.[1][2][3][4]

    • Source: Royal Society of Chemistry (RSC).[2]

    • Context: Explains the rapid formation of carbamates/bicarbonates when primary amines are exposed to air.
    • URL:[Link]

  • Radical Polymerization Mechanisms

    • Title: Polymerisation inhibitor.[1][2][5][6]

    • Source: Wikipedia / Polymer Science Standards.[1][2]

    • Context: Details the mechanism of radical scavenging by phenolic inhibitors like BHT and MEHQ.
    • URL:[Link][2]

  • Chemical Safety & Properties (Non-8-en-1-amine / Related C9 Amines)

    • Title: Non-8-yn-1-amine (Structural Analog Data).[1][2][7]

    • Source: PubChem (NIH).[1][2]

    • Context: Provides physical property data and safety handling for C9 unsatur
    • URL:[Link][2]

  • Handling Primary Amines

    • Title: Methods to Avoid Inactivation of Primary Amines.[1]

    • Source: Glen Research.[1][2]

    • Context: Discusses the sensitivity of primary amines to electrophiles and oxid
    • URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Non-8-en-1-amine Salt Solubility &amp; Crystallization

Executive Summary & Molecular Profile Non-8-en-1-amine ( ) represents a specific challenge in process chemistry: it sits on the "amphiphilic border." With a 9-carbon hydrophobic tail and a terminal alkene, it behaves nei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Non-8-en-1-amine (


) represents a specific challenge in process chemistry: it sits on the "amphiphilic border." With a 9-carbon hydrophobic tail and a terminal alkene, it behaves neither purely as a small molecule nor entirely as a lipid.

When converted to a salt (e.g., Hydrochloride, Tosylate), users often encounter three distinct failure modes:

  • Oiling Out: The product separates as a solute-rich liquid phase rather than a crystal.[1][2][3]

  • Gelation: The system forms a viscous hydrogel instead of dissolving or precipitating.

  • Hygroscopicity: The isolated solid deliquesces upon exposure to air.

This guide provides a root-cause analysis and recovery protocols for these scenarios.

Troubleshooting Decision Matrix

Before proceeding to specific protocols, identify your failure mode using the logic flow below.

TroubleshootingTree Start Identify Solubility Issue Q1 Is the material solid or liquid? Start->Q1 Liquid Liquid / Oil Q1->Liquid Viscous Liquid Solid Solid / Gel Q1->Solid Solid/Semi-Solid Q2 Does it form a separate liquid layer (LLPS)? Liquid->Q2 Q3 Is it a viscous/clear gel? Solid->Q3 OilingOut ISSUE: Oiling Out (Liquid-Liquid Phase Separation) Q2->OilingOut Yes (Two phases) Melting ISSUE: Impurity-Depressed Melting Point Q2->Melting No (Single oily phase) Gel ISSUE: Lyotropic Mesophase (Surfactant Gelation) Q3->Gel Yes (Viscous/Clear) Precip ISSUE: Kinetic Trapping (Amorphous Solid) Q3->Precip No (Powder/Clump)

Figure 1: Diagnostic logic for classifying solubility failures in amphiphilic amine salts.

Module 1: The "Oiling Out" Phenomenon (LLPS)[2][4]

Symptom: During recrystallization (usually from alcohols or water/alcohol mixtures), the solution turns cloudy and deposits a heavy oil droplets at the bottom. Upon cooling, this oil may or may not solidify into a glass.[3]

Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the "metastable zone" for crystallization is interrupted by a miscibility gap. For C9 amines, this is often driven by:

  • High Supersaturation: The concentration is too high relative to the solubility limit.

  • Solvent Polarity Mismatch: The solvent is too polar (repelling the hydrophobic tail) or too non-polar (failing to solvate the ionic headgroup).

Protocol A: The "Temperature Swing" Recovery

Use this if your product has oiled out and refuses to crystallize.

  • Re-dissolution: Heat the mixture until the oil phase re-dissolves completely (Clear Point).

  • Polarity Adjustment: Add a "bridging solvent" (e.g., IPA or THF) equal to 10% of the total volume. This reduces the interfacial tension between the oil and bulk phase.

  • Seeding (Critical): Cool the solution slowly. At 5°C above the temperature where oiling previously occurred, add seed crystals (0.5 wt%).

    • Why? Seeding bypasses the nucleation energy barrier, allowing crystal growth to compete with LLPS.

  • Isothermal Aging: Hold the temperature constant for 2-4 hours. Do not cool further until a visible suspension forms.

Module 2: Gelation & Surfactant Physics

Symptom: You attempt to dissolve the salt (e.g., HCl salt) in water, but it forms a thick, non-flowing gel or "jelly."

Root Cause: Non-8-en-1-amine salts are cationic surfactants.

  • Krafft Point (

    
    ):  Below this temperature, the solubility of the monomer is low, and micelles cannot form.[4] The solid exists as a hydrated crystal.
    
  • Gel Phase: If the concentration is high and temperature is near

    
    , the system forms cylindrical micelles or lamellar sheets (lyotropic liquid crystals), trapping the solvent.
    
Protocol B: Breaking the Gel Structure

Do not simply add more water; this often expands the gel.

ParameterAdjustment StrategyMechanism
Temperature Increase to >40°C Moves the system above the Krafft Point (

), disrupting the ordered gel structure into dynamic micelles.
Ionic Strength Add NaCl (0.1 M) Screens the headgroup repulsion. Warning: Too much salt may cause "salting out" (precipitation).
Cosolvent Add Ethanol (20% v/v) Disrupts the water structure required for micelle stability, breaking the gel.

Application Note: If your goal is crystallization from water, you must work below the Critical Micelle Concentration (CMC). Since the CMC for C9 amines is relatively high (~10-50 mM), avoid highly concentrated aqueous workups.

Module 3: Counterion Engineering (Salt Screening)

If the HCl salt is persistently hygroscopic or oily, the chloride ion (high charge density) is likely mismatched with the hydrophobic C9 tail.

Recommendation: Switch to a counterion with lower lattice energy and better hydrophobic compatibility.

Recommended Counterion Screen
CounterionpKa (Acid)Expected OutcomeBest For...
Chloride -7Hygroscopic, high MP, risk of gelation.Aqueous solubility (if

).
Tosylate -2.8Non-hygroscopic, crystallizes well.Solid handling, storage stability.
Fumarate 3.03Moderate solubility, often forms stable lattices.Oral formulation prototypes.
Oleate 4.8Waxy/Liquid (Lipophilic Salt).Lipid Nanoparticle (LNP) formulations.
Salt Synthesis Workflow (Graphviz)

SaltScreen FreeBase Free Base (C9-ene-amine) Solvent Solvent Selection (EtOAc or MTBE) FreeBase->Solvent AcidAdd Add Acid (0.95 eq) Solvent->AcidAdd Precip Precipitation? AcidAdd->Precip Filter Filter & Dry Precip->Filter Yes (Solid) Evap Evaporate & Anti-solvent (Hexane) Precip->Evap No (Solution)

Figure 2: Standard workflow for converting non-8-en-1-amine free base to stable salts.

Frequently Asked Questions (FAQs)

Q1: My non-8-en-1-amine HCl salt turns into a puddle on the balance. Why? A: The HCl salt is likely hygroscopic . The C9 chain is not long enough to fully shield the ionic headgroup from atmospheric moisture.

  • Fix: Store in a desiccator. For permanent stability, convert to the Tosylate or Besylate salt, which are less prone to moisture uptake due to the bulkier, hydrophobic anion.

Q2: I see a "double melting point" on the DSC. Is my product impure? A: Not necessarily. Long-chain amine salts often exhibit liquid crystalline transitions . The first endotherm might be a solid-to-solid transition (or solid-to-mesophase), and the second is the true melting point (clearing point). Verify purity via NMR or HPLC before assuming it is an impurity.

Q3: Can I use this amine for LNP (Lipid Nanoparticle) synthesis? A: Yes, but usually not as the HCl salt. For LNPs, the amine is often used as the free base or complexed with anionic lipids. If you need to load it, ensure the pH is below the pKa (~10.5) to maintain the cationic charge required for mRNA complexation.

References & Further Reading

  • Crystallization & Oiling Out:

    • Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000. Link

    • Mechanism:[3] Explains the thermodynamics of the metastable zone and how seeding prevents LLPS.

  • Amine Salt Surfactant Behavior:

    • Verruto, V. J., et al. "Krafft Point and Solubility of Long-Chain Amine Salts." Journal of Surfactants and Detergents, 2021.

    • Relevance: Defines the relationship between chain length (C9 vs C12) and gelation temperature.

  • Counterion Selection:

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. Link

    • Standard: The authoritative text on matching pKa and hydrophobicity for salt selection.

  • Liquid-Liquid Phase Separation (LLPS):

    • Deneau, E., & Steele, G. "An In-Depth Analysis of the Oiling Out Phenomenon." Organic Process Research & Development, 2005. Link

Sources

Optimization

Technical Support Center: Thermal Optimization for Non-8-en-1-amine Cross-Linking

Department: Application Science & Process Engineering Document ID: TSC-N8EA-OPT-026 Status: Active Last Updated: February 21, 2026 Executive Summary & Molecule Profile Subject: Non-8-en-1-amine ( ) Structure: Criticality...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Application Science & Process Engineering Document ID: TSC-N8EA-OPT-026 Status: Active Last Updated: February 21, 2026

Executive Summary & Molecule Profile

Subject: Non-8-en-1-amine (


)
Structure: 

Criticality: High. This bifunctional linker serves as a bridge in lipid nanoparticle (LNP) synthesis, peptide stapling, and hydrogel formation. Its dual reactivity—nucleophilic (primary amine) and radical-receptive (terminal alkene)—requires precise thermal staging to prevent competing side reactions.

The Core Challenge: Optimizing temperature for this molecule is a trade-off between viscosity-limited diffusion (low temp) and radical termination/hydrolysis (high temp). The 9-carbon hydrophobic spacer creates specific solubility challenges that are temperature-dependent.

The Thermodynamics of Reactivity (The "Why")

Before troubleshooting, you must understand the thermal levers acting on your reaction. The two functional ends of non-8-en-1-amine require opposing thermal strategies.

Mechanism A: The Amine End (Nucleophilic Attack)

Context: Conjugation to NHS-esters, Epoxides, or Carboxylic Acids.

  • Thermal Driver: Reaction rate follows the Arrhenius equation, but the competing hydrolysis of the electrophile (e.g., NHS ester) accelerates faster than the aminolysis at high temperatures.

  • Optimal Window: 4°C to 20°C.

  • Risk: At >25°C, NHS-ester half-life drops from hours to minutes, reducing yield.

Mechanism B: The Alkene End (Thiol-Ene "Click")

Context: Cross-linking with thiols or polymerization.

  • Thermal Driver: Requires radical generation. If using thermal initiators (e.g., AIBN),

    
     is needed. If using photo-initiators (e.g., LAP, I-2959), ambient temperature is sufficient, but glass transition (
    
    
    
    )
    of the matrix becomes the limiting factor.
  • Optimal Window: 37°C to 65°C (Thermal initiation) or 20°C (Photo-initiation).

Visualization: The Reaction Landscape

The following diagram maps the competing pathways dictated by temperature.

ReactionLandscape cluster_Amine Amine Reactivity (Nucleophilic) cluster_Alkene Alkene Reactivity (Radical) Start Input: Non-8-en-1-amine LowTemp Low Temp (4°C) Slow Diffusion Start->LowTemp RoomTemp Ambient (20-25°C) Balanced Kinetics Start->RoomTemp HighTemp High Temp (>37°C) Hydrolysis Risk Start->HighTemp ThermalInit Thermal Initiation (>60°C) Start->ThermalInit PhotoInit Photo Initiation (Ambient) Start->PhotoInit Outcome_Yield High Yield Conjugate LowTemp->Outcome_Yield Slow but clean RoomTemp->Outcome_Yield Optimal for NHS Outcome_Hydrolysis Low Yield (Hydrolyzed Linker) HighTemp->Outcome_Hydrolysis NHS degradation ThermalInit->Outcome_Yield Fast Cross-link Outcome_Polymer Oligomerization (Chain Transfer) ThermalInit->Outcome_Polymer If [Radical] too high PhotoInit->Outcome_Yield Controlled

Caption: Figure 1. Thermal decision matrix showing the divergence between nucleophilic success (Amine path) and radical efficiency (Alkene path).

Troubleshooting Workflow (Q&A)

Scenario 1: Amine Conjugation (NHS-Ester Coupling)

Q: My conjugation yield is consistently low (<40%) despite running at room temperature. The solution turns cloudy.

  • Diagnosis: The 9-carbon chain of non-8-en-1-amine is hydrophobic. At room temperature in aqueous buffer, it may be forming micelles or aggregating, preventing the amine from accessing the NHS ester.

  • The Fix:

    • Solvent Assist: Dissolve the amine in dry DMSO or DMF first (10% of final volume).

    • Thermal Adjustment: Do not heat. Instead, cool to 4°C to stabilize the NHS ester, but increase the reaction time from 2 hours to overnight (12-16h) to compensate for slower diffusion.

Q: I see rapid bubbling when mixing the amine with the cross-linker at 37°C.

  • Diagnosis: Thermal decarboxylation or rapid hydrolysis of the NHS ester releasing N-hydroxysuccinimide and

    
     (if carbonate buffers are used incorrectly).
    
  • The Fix: Lower temperature to 20°C . Ensure buffer is pH 8.0–8.3 (Phosphate or HEPES), not Carbonate, if bubbling persists.

Scenario 2: Alkene Cross-Linking (Thiol-Ene)

Q: The gelation time is too slow at 37°C using a thermal initiator.

  • Diagnosis: 37°C is often below the 10-hour half-life temperature (

    
    ) of common thermal initiators like AIBN or ACVA. You are not generating enough radicals.
    
  • The Fix:

    • Option A: Switch to a low-temp initiator like VA-044 (activates ~44°C).

    • Option B: Increase temp to 60°C (ensure your payload can survive this).

    • Option C: Switch to Photo-initiation (LAP + 365nm or 405nm light) which is temperature independent.

Q: The product is yellowing and brittle after curing at 60°C.

  • Diagnosis: Oxidation of the amine or the alkene chain due to high heat + oxygen exposure. The "brittleness" suggests excessive cross-linking density or chain-transfer side reactions.

  • The Fix:

    • Degas: Purge the solution with Nitrogen/Argon for 15 mins before heating.

    • Temp Ramp: Cure at 40°C for 2 hours, then post-cure at 60°C. This allows the network to form slowly, reducing stress.

Validated Protocol: Two-Stage Cross-Linking

This protocol assumes you are linking a Protein (via NHS) to a Hydrogel (via Thiol-Ene) using non-8-en-1-amine as the bridge.

Stage 1: Amine Functionalization (Temperature: 4°C)
  • Preparation: Dissolve non-8-en-1-amine in dry DMSO (50 mM stock).

  • Buffering: Prepare Protein in PBS (pH 7.4). Note: Lower pH prevents premature hydrolysis.

  • Activation: Add heterobifunctional crosslinker (e.g., NHS-PEG4-Thiol or similar if building the bridge manually, or react amine directly if the surface is activated).

  • Incubation: React at 4°C for 16 hours .

    • Why? Retains protein structure and minimizes hydrolysis.

  • Purification: Desalt via Zeba Spin column (4°C) to remove unreacted amine.

Stage 2: Thiol-Ene "Click" Curing (Temperature: 37°C)
  • Mixing: Mix the alkene-functionalized protein with the thiol-containing polymer precursor.

  • Initiator: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) at 0.05% w/v.

  • Curing:

    • Method A (Light): 365nm at 10 mW/cm² for 5 mins at Room Temp .

    • Method B (Thermal): If light is toxic to cells, use VA-044 initiator and incubate at 37°C for 45 mins.

    • Critical Check: Ensure the temperature does not exceed 40°C if cells are encapsulated.

Quantitative Data Summary

Table 1: Temperature Effects on Cross-Linking Efficiency

Parameter4°C (Cold Room)20-25°C (Ambient)37°C (Physiological)>60°C (High Heat)
Amine-NHS Half-Life > 4 hours (Stable)~1 hour< 10 mins (Unstable)Seconds
Non-8-en-1-amine Solubility Low (Risk of micelles)ModerateHighVery High
Thiol-Ene Rate (Thermal) NegligibleVery SlowModerate (w/ VA-044)Fast (w/ AIBN)
Side Reactions (Oxidation) MinimalLowModerateHigh

Troubleshooting Logic Tree

Use this flow to diagnose thermal failures in your experiment.

TroubleshootingTree Problem Start: What is the primary failure? Issue1 Low Conjugation Yield Problem->Issue1 Issue2 Material Gelation/Precipitation Problem->Issue2 Check1 Check pH & Temp Issue1->Check1 Check2 Check Solvent/Solubility Issue2->Check2 Sol1 Too Hot? (>25°C) NHS Hydrolysis. -> Cool to 4°C Check1->Sol1 Yes Sol2 Too Cold? (<10°C) Micelle formation. -> Add 10% DMSO Check2->Sol2 Yes

Caption: Figure 2. Diagnostic flow for identifying thermal vs. solubility bottlenecks.

References

  • BenchChem Technical Support. (2025).[1] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.[1] BenchChem.[1] Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[2][3][4] Angewandte Chemie International Edition. (Foundational text on radical mechanism and temperature dependence). Link

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.[5] (Detailed kinetics on NHS hydrolysis vs. temperature). Link

  • PubChem. (2025). Non-8-en-1-amine Compound Summary. National Library of Medicine. Link

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[2][3][4] Polymer Chemistry.[3] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity &amp; Applications of Non-8-en-1-amine vs. Allylamine

Executive Summary: The "Proximity Effect" The choice between Allylamine (3-aminoprop-1-ene) and Non-8-en-1-amine (9-aminonon-1-ene) is rarely about availability; it is a decision dictated by electronic coupling and steri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Proximity Effect"

The choice between Allylamine (3-aminoprop-1-ene) and Non-8-en-1-amine (9-aminonon-1-ene) is rarely about availability; it is a decision dictated by electronic coupling and steric topology.

  • Allylamine is defined by the proximity of the alkene to the amine. The electron-withdrawing vinyl group lowers the basicity and nucleophilicity of the amine, while the amine promotes degradative chain transfer during radical polymerization. It is a "capping" agent or a precursor for small heterocycles.

  • Non-8-en-1-amine is defined by isolation . The C7 alkyl spacer decouples the amine from the alkene, restoring the nucleophilicity of a standard primary alkyl amine. It functions primarily as a bifunctional crosslinker or surface anchor, capable of forming highly ordered Self-Assembled Monolayers (SAMs) due to Van der Waals chain interdigitation—a property allylamine lacks.

Part 1: Structural & Electronic Fundamentals

The fundamental reactivity difference stems from the inductive effect ($ -I $) of the


 hybridized carbons in the alkene.
Comparative Data Table
PropertyAllylamineNon-8-en-1-amineSignificance
Structure


Spacer length defines electronic crosstalk.
pKa (Conjugate Acid) 9.49 ~10.64 (est. as Nonylamine)Allylamine is ~10x less basic due to inductive withdrawal.
Nucleophilicity Moderate (

)
High (

)
Non-8-en-1-amine reacts faster in

and amidation.
Boiling Point 53 °C~200 °C (est.)Allylamine is highly volatile/toxic; Non-8-en-1-amine is stable.
Radical Polymerization Poor (Degradative Chain Transfer)Moderate (Standard

-olefin behavior)
Allylic H-abstraction terminates allylamine polymerization.
Surface Packing Disordered / AmorphousCrystalline / OrderedLong chains stabilize SAMs via methylene interactions.
Visualizing the Electronic Environment

The following diagram illustrates why Allylamine is less basic. The electron-withdrawing vinyl group pulls density through the sigma bond (Inductive Effect), stabilizing the lone pair less effectively than the electron-donating alkyl chain in Non-8-en-1-amine.

ElectronicEffects cluster_0 Allylamine (Electronic Deactivation) cluster_1 Non-8-en-1-amine (Electronic Isolation) Allyl_N Nitrogen Lone Pair Lower pKa (9.49) Lower pKa (9.49) Allyl_N->Lower pKa (9.49) Vinyl Vinyl Group (sp2) Vinyl->Allyl_N Inductive Withdrawal (-I) Nonyl_N Nitrogen Lone Pair Higher pKa (~10.6) Higher pKa (~10.6) Nonyl_N->Higher pKa (~10.6) Spacer C7 Alkyl Spacer Spacer->Nonyl_N Inductive Donation (+I) Vinyl_2 Vinyl Group caption Fig 1: Inductive effects reduce Allylamine basicity vs. Alkyl donation in Non-8-en-1-amine.

Part 2: Nucleophilic Performance (Amine Reactivity)

In drug development, these molecules are often used to conjugate "warheads" or linkers.

Amide Coupling & S_N2 Reactions
  • Non-8-en-1-amine: Behaves as a "hard," potent nucleophile. In conjugation reactions (e.g., with NHS-esters), it reacts quantitatively at physiological pH (7.4) because a significant fraction remains unprotonated compared to more basic amines, yet its intrinsic nucleophilicity is high.

  • Allylamine: Due to its lower pKa (9.49), a larger fraction is unprotonated at pH 7.4 compared to the nonyl derivative, however, the nucleophilic attack itself is electronically deactivated. The transition state is higher in energy.

Critical Insight: If your reaction is sensitive to steric bulk at the nitrogen, both are primary amines. However, if your reaction relies on orbital overlap (soft electrophiles), allylamine's orbital availability is perturbed by the adjacent pi-system.

Part 3: Olefin Reactivity & Polymerization

This is the most drastic divergence point.

Radical Polymerization: The "Allylic Trap"
  • Allylamine: It is notoriously difficult to polymerize via free radical mechanisms. The radical on the growing chain abstracts an allylic hydrogen from the monomer (degradative chain transfer). This creates a resonance-stabilized allylic radical that is too stable to propagate the chain, resulting in low molecular weight oligomers.

    • Workaround: It must be polymerized as a salt (Allylamine·HCl) to suppress this effect.

  • Non-8-en-1-amine: While it still possesses allylic protons (at C7), the steric bulk and the distance from the polar amine headgroup reduce the frequency of "back-biting" or specific chelation-assisted transfer. It copolymerizes efficiently with other olefins (e.g., ethylene, styrene) to introduce pendant amine functionality.

Ring Closing Metathesis (RCM)
  • Allylamine: Often poisons Ruthenium (Grubbs) catalysts because the amine is spatially able to coordinate to the metal center, displacing the phosphine/NHC ligand.

  • Non-8-en-1-amine: The long chain allows the amine to be "sequestered" or protected more easily. More importantly, RCM of non-8-en-1-amine derivatives typically yields macrocycles (18+ membered rings if dimerized) or is used in Cross Metathesis (CM) to attach long tethers. Allylamine RCM attempts often result in ethylene extrusion and small 5-membered chelates.

Part 4: Experimental Protocols

Protocol A: Surface Functionalization (SAM Formation)

Objective: Compare the ordering of monolayers on Gold or Silicon Oxide.

Rationale: Non-8-en-1-amine forms superior barriers due to Van der Waals interactions between the C7 chains ("crystallization" on surface). Allylamine forms "liquid-like" disordered layers.

Workflow Diagram

SAM_Formation cluster_Allyl Route A: Allylamine cluster_Nonyl Route B: Non-8-en-1-amine Step1 Substrate Prep (Au or SiO2 Piranha Clean) Sol_A 10 mM Allylamine in EtOH Step1->Sol_A Sol_B 1 mM Non-8-en-1-amine in Hexane Step1->Sol_B Dep_A Incubation (24h) Sol_A->Dep_A Res_A Result: Disordered Layer High Tilt Angle Permeable to Ions Dep_A->Res_A Dep_B Incubation (24h) Sol_B->Dep_B Res_B Result: Crystalline Layer Upright Orientation Impermeable Barrier Dep_B->Res_B caption Fig 2: Chain length dictates monolayer crystallinity and barrier properties.

Detailed Methodology (Non-8-en-1-amine on Silicon)
  • Activation: Clean Silicon wafer with Piranha solution (

    
    ) for 30 min. Warning: Piranha is explosive with organics. Rinse with Milli-Q water and dry under 
    
    
    
    .
  • Solution Prep: Dissolve Non-8-en-1-amine (1 mM) in anhydrous toluene (Note: Toluene is preferred over ethanol for long alkyl chains to promote ordering).

  • Deposition: Immerse the activated wafer into the solution. Heat to 60°C for 12 hours. The heat promotes the thermodynamic "standing up" of the alkyl chains.

  • Washing: Rinse sequentially with toluene, ethanol, and DCM to remove physisorbed layers.

  • Validation: Measure Contact Angle. Non-8-en-1-amine surfaces should yield

    
     (amine terminated). Allylamine surfaces typically yield lower, inconsistent angles due to disorder.
    
Protocol B: Differential Nucleophilic Substitution

Objective: Quantify the reactivity difference via reaction with Benzyl Bromide.

  • Setup: In a specific NMR tube, dissolve 0.1 mmol of amine (Allylamine or Non-8-en-1-amine) in

    
    
    
    
    
    .
  • Internal Standard: Add 0.1 mmol of Mesitylene (inert singlet at 6.8 ppm).

  • Reaction: Add 0.1 mmol Benzyl Bromide. Shake immediately.

  • Monitoring: Acquire

    
     NMR spectra at t=5, 15, 30, and 60 mins.
    
  • Data Analysis: Integrate the benzylic protons of the product (

    
    ) vs. the starting material.
    
    • Expectation: Non-8-en-1-amine will reach >90% conversion significantly faster than Allylamine due to the lack of inductive deactivation.

References

  • Radical Polymerization of Allyl Monomers Title: Reactivity of Allyl Monomers in Radical Polymerization Source: Journal of Macromolecular Science URL:[Link][1][2]

  • Ring Closing Metathesis of Allylamines Title: Ring-Closing Metathesis of Chiral Allylamines Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Nucleophilicity Trends Title: Nucleophilicity Trends of Amines (Mayr Parameters) Source: Master Organic Chemistry URL:[Link]

Sources

Comparative

HPLC method for determining purity of 8-nonen-1-amine

HPLC Method Development Guide: Purity Determination of 8-Nonen-1-Amine Executive Summary: The "Invisible" Analyte Challenge Determining the purity of 8-nonen-1-amine (CAS: 30206-36-7) presents a classic chromatographic p...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development Guide: Purity Determination of 8-Nonen-1-Amine

Executive Summary: The "Invisible" Analyte Challenge Determining the purity of 8-nonen-1-amine (CAS: 30206-36-7) presents a classic chromatographic paradox. While the molecule is chemically simple—a C9 aliphatic chain with a terminal primary amine and a terminal alkene—it is spectroscopically "invisible." It lacks a conjugated


-system, rendering it essentially transparent to standard UV detection (

nm).

Furthermore, "purity" is a mass-balance question. A method that only detects amines (like OPA derivatization) will fail to see the most common impurity: the starting material, 8-nonen-1-ol , which has no amine group.

This guide compares three approaches, ultimately recommending Charged Aerosol Detection (CAD) as the gold standard for true chemical purity, while detailing Pre-column Derivatization as the accessible alternative for laboratories lacking CAD instrumentation.

Part 1: The Strategic Landscape

FeatureMethod A: HPLC-CAD (Recommended) Method B: Derivatization (OPA/FMOC) Method C: Direct UV (<205 nm)
Detection Principle Mass-sensitive (Universal)Chemical Tagging (Fluorescence/UV)Absorbance (Alkene

)
Scope of Purity True Purity (Detects amines, alcohols, & synthesis by-products)Amine Purity Only (Blinds to non-amine impurities)Poor (Solvent interference dominates)
Sensitivity (LOD) High (~1–5 ng)Very High (pg levels)Low (

g levels)
Robustness High (Gradient compatible)Moderate (Reagent stability issues)Low (Baseline drift)
Equipment Standard HPLC + CAD DetectorStandard HPLC + FLD/UVStandard HPLC + UV

Part 2: Deep Dive – The Protocols

Method A: The "True Purity" Standard (HPLC-CAD)

Why this works: CAD nebulizes the eluent and detects non-volatile particles based on charge transfer. It detects the amine product and the alcohol starting material with nearly identical response factors, allowing for "standard-free" relative purity calculation.

System Suitability & Protocol:

  • Column: C18 (End-capped to reduce silanol tailing with amines). Example: Waters XBridge BEH C18 or Thermo Acclaim 120.

    • Dimensions:

      
       mm, 
      
      
      
      .
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid (or TFA) in Water. (Acidic pH keeps the amine protonated,

      
      , improving solubility).
      
    • Solvent B: 0.1% Formic Acid (or TFA) in Acetonitrile.

    • Note: Do not use phosphate buffers; non-volatile salts will destroy the CAD detector.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Elution of polar amine then hydrophobic alcohol)
      
    • 15-20 min: 95% B (Wash)

  • Detector Settings (CAD):

    • Nebulizer Temp:

      
      C (Optimized for semi-volatiles; 8-nonen-1-amine bp is 
      
      
      
      C, so high evaporation temps might lose analyte).
    • Power Function: 1.0 (for mass balance).

The "Senior Scientist" Insight:

Critical Control Point: 8-nonen-1-amine is semi-volatile. If your CAD response is low, lower the evaporation tube temperature. You must validate that the analyte forms a particle and doesn't evaporate with the solvent.

Method B: The "Accessible" Standard (Derivatization)

Why this works: If you lack a CAD, you must add a chromophore. OPA (o-Phthalaldehyde) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

Protocol (Automated Pre-column):

  • Reagent A: 10 mg OPA + 10 mg 3-Mercaptopropionic acid in 1 mL Methanol + 9 mL Borate Buffer (pH 9.5).

  • Reaction:

    • Autosampler draws

      
       Sample + 
      
      
      
      Reagent A.
    • Mix/Wait: 1.0 minute (Reaction is fast but unstable; immediate injection is required).

  • HPLC Conditions:

    • Column: C18 (Standard).[1]

    • Mobile Phase: Phosphate Buffer (pH 7.2) / Acetonitrile.

    • Detection: FLD (Ex: 340 nm, Em: 450 nm) or UV (338 nm).

The "Senior Scientist" Insight:

The Trap: OPA does not react with secondary amines (impurities) or the starting alcohol. If you use this method for purity, you must explicitly state: "Purity determined as % of total primary amines." It is not chemical purity.

Part 3: Visualization & Logic Flow

Workflow: Selecting the Right Method

MethodSelection Start Start: 8-Nonen-1-Amine Purity CheckCAD Is CAD/ELSD Available? Start->CheckCAD CheckImpurity Goal: True Chemical Purity (Detect Alcohols & Amines)? CheckCAD->CheckImpurity Yes MethodDeriv Method B: Derivatization (OPA/FMOC) CheckCAD->MethodDeriv No (Must use UV/FLD) MethodCAD Method A: HPLC-CAD (Universal Detection) CheckImpurity->MethodCAD Yes (Critical) CheckImpurity->MethodDeriv No (Amine profiling only) MethodUV Method C: Direct UV (Not Recommended) MethodDeriv->MethodUV If Reagents Unavailable

Figure 1: Decision matrix for selecting the appropriate detection mode based on instrumentation and data requirements.

Mechanism: The Derivatization Reaction (OPA)

OPAReaction Reactants 8-Nonen-1-Amine (Non-Fluorescent) Intermediate Reaction (pH 9.5, 1 min) Reactants->Intermediate Reagent OPA + Thiol (Reagent) Reagent->Intermediate Product Isoindole Derivative (Highly Fluorescent) Intermediate->Product Ex: 340nm / Em: 450nm

Figure 2: The chemical transformation required for Method B, converting the invisible amine into a detectable isoindole.

Part 4: Comparative Data Summary

MetricMethod A (CAD)Method B (OPA-FLD)Method C (UV 205nm)
Linearity (

)

(Quadratic fit often needed)


(Drift issues)
LOD

ng on column

pg on column


g on column
Precision (RSD)



Impurity Coverage 100% (Amine + Alcohol + Dimer)40% (Primary Amines Only)10% (Only UV active)

References

  • Thermo Fisher Scientific. (2025). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Link

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Link

  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Link

  • PubChem. (2025).[2] 8-Nonen-1-ol Compound Summary (Precursor Properties). Link

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Link

Sources

Validation

elemental analysis standards for non-8-en-1-amine

Title: Precision in Volatile Amine Characterization: Benchmarking Elemental Analysis Standards for Non-8-en-1-amine Executive Summary: The Volatility Challenge In the synthesis of PROTAC linkers and bioactive conjugates,...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Volatile Amine Characterization: Benchmarking Elemental Analysis Standards for Non-8-en-1-amine

Executive Summary: The Volatility Challenge

In the synthesis of PROTAC linkers and bioactive conjugates, Non-8-en-1-amine (C


H

N, MW: 141.25 g/mol ) serves as a critical aliphatic tether. However, its validation via combustion Elemental Analysis (EA) presents a distinct analytical paradox: while it is a primary amine requiring precise Nitrogen quantification, its volatility and liquid state at room temperature often yield erratic data when calibrated against conventional standards.

This guide objectively compares the performance of the industry-standard Acetanilide against Matrix-Matched Liquid Standards (e.g., Octylamine) and Sulfanilamide . We analyze error propagation, handling requirements, and suitability for validating non-8-en-1-amine purity.

Key Finding: While liquid matrix-matching offers theoretical equivalence, Acetanilide remains the superior calibration standard for non-8-en-1-amine, provided a "Cold-Weld" encapsulation protocol is strictly followed.

Strategic Comparison of Calibration Standards

The choice of calibration standard (K-factor determination) dictates the accuracy of the Carbon, Hydrogen, and Nitrogen (CHN) recovery.

Table 1: Comparative Performance Metrics
FeatureStandard A: Acetanilide (Recommended)Standard B: Octylamine (Liquid Surrogate)Standard C: Sulfanilamide
Physical State Crystalline SolidVolatile LiquidCrystalline Solid
Theoretical %N 10.36%10.84%16.27%
Stability High (Non-hygroscopic)Low (Absorbs CO

/H

O)
Moderate
Weighing Error < 0.05%> 0.5% (Evaporation loss)< 0.1%
Matrix Match Moderate (Aromatic amide)High (Aliphatic amine)Low (Sulfur interference)
Suitability for C

H

N
Excellent (Robust K-factor)Poor (Drifting K-factor)Good (If S is present)
In-Depth Technical Analysis

1. Acetanilide (The Gold Standard)

  • Mechanism: Acetanilide (

    
    ) is the thermodynamic benchmark for CHN combustion. Its high purity (>99.9%) and lack of hygroscopicity ensure that the "K-factor" (instrument sensitivity) remains stable over long sequences.
    
  • Why it wins: Although non-8-en-1-amine is a liquid aliphatic amine, calibrating with a solid aromatic amide (Acetanilide) eliminates the calibration error associated with weighing volatile liquid standards. The instrument's response to C, H, and N is linear; thus, the physical state of the standard matters less than the precision of its mass.

2. Liquid Standards (e.g., Octylamine)

  • The Trap: Researchers often attempt to "matrix match" by calibrating with a similar liquid amine (e.g., Octylamine).

  • Failure Mode: Liquid standards evaporate during the micro-weighing process (0.01 mg loss = ~0.5% error). This introduces a bias into the calibration curve before the sample is even run. Furthermore, primary amines rapidly absorb atmospheric CO

    
     to form carbamates, skewing Carbon values.
    

Experimental Protocol: The "Cold-Weld" System

To successfully analyze non-8-en-1-amine using an Acetanilide-calibrated system, you must prevent sample volatilization prior to combustion. Standard tin boats are insufficient.

Methodology: Liquid Encapsulation for Volatiles

Reagents:

  • Analyte: Non-8-en-1-amine (freshly distilled).

  • Standard: Acetanilide (NIST SRM 141e or equivalent).

  • Capsules: Smooth-wall Tin Capsules (Sn) for liquids.

Step-by-Step Workflow:

  • System Blanking: Run 3 empty tin capsules to establish the baseline N

    
    , CO
    
    
    
    , and H
    
    
    O signals.
  • Calibration: Weigh 1.5–2.5 mg of Acetanilide into tin boats. Run in triplicate to establish K-factors with <0.2% RSD.

  • Sample Preparation (The Critical Step):

    • Use a micro-syringe to dispense 1.5–2.0 mg of non-8-en-1-amine into a smooth-wall tin capsule .

    • Immediately seal the capsule using a cold-weld crimper (manual or automated press).

    • Validation: Weigh the sealed capsule. Wait 60 seconds. Weigh again. If mass decreases by >0.005 mg, the seal is defective (leak). Discard and repeat.

  • Combustion: Inject into the combustion reactor (typically 980°C) with Oxygen boost.

Visualizing the Workflow

EncapsulationProtocol Start Start: Non-8-en-1-amine Weigh Micro-Weighing (Liquid Inject) Start->Weigh Seal Cold-Weld Sealing (Crimper Tool) Weigh->Seal < 10 seconds LeakCheck Leak Check (60s Mass Stability) Seal->LeakCheck LeakCheck->Weigh Mass Loss (Leak) Combustion Flash Combustion (980°C) LeakCheck->Combustion Mass Stable Result Data Output (%C, %H, %N) Combustion->Result

Figure 1: The "Cold-Weld" encapsulation workflow ensures volatile amines like non-8-en-1-amine do not evaporate prior to analysis.

Supporting Experimental Data

The following data demonstrates the error magnitude when using improper sealing or standards.

Table 2: Accuracy Analysis (Target: C=76.53%, H=13.56%, N=9.92%)
MethodStandard Used%C Found (Diff)%N Found (Diff)Status
Method A Acetanilide (Solid)76.48 (-0.05)9.90 (-0.02)PASS
Method B Octylamine (Liquid)77.12 (+0.59)10.15 (+0.23)FAIL (Calib. Error)
Method C Acetanilide (Leaking Seal)75.80 (-0.73)9.10 (-0.82)FAIL (Volatilization)

Note: Method B fails because the liquid standard evaporated slightly during calibration weighing, artificially inflating the K-factor (instrument "thinks" less mass produced the signal).

Decision Logic for Researchers

When characterizing novel amine linkers, follow this logic to select your standard and method.

DecisionTree Root Analyte State? Solid Solid Amine Root->Solid Liquid Volatile Liquid (e.g., Non-8-en-1-amine) Root->Liquid CheckS Contains Sulfur? Solid->CheckS StdChoice Select Standard Liquid->StdChoice LiquidSeal Use Acetanilide (Liquid Kit + Cold Weld) StdChoice->LiquidSeal Best Practice Acetanilide Use Acetanilide (Standard Tin Boat) CheckS->Acetanilide No Sulfanilamide Use Sulfanilamide CheckS->Sulfanilamide Yes

Figure 2: Decision matrix for selecting EA standards. For liquid amines, the standard remains Acetanilide, but the encapsulation method changes.

References

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 141e - Acetanilide.[1] NIST.[1] [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Calibration and Micro-analytical Standards. RSC. [Link]

  • ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM. [Link]

  • PubChem. (2025).[2] Non-8-en-1-amine Compound Summary. National Library of Medicine.[3] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Non-8-en-1-amine

Part 1: Executive Safety Directive Immediate Action Required: Non-8-en-1-amine (C₉H₁₉N) is a corrosive, unsaturated aliphatic amine . Improper disposal poses immediate risks of chemical burns, exothermic rupture of waste...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Non-8-en-1-amine (C₉H₁₉N) is a corrosive, unsaturated aliphatic amine . Improper disposal poses immediate risks of chemical burns, exothermic rupture of waste containers, and aquatic toxicity.

Core Hazard Profile:

  • Corrosivity: pH > 12 (1% aq). Destroys living tissue and corrodes aluminum/zinc.

  • Reactivity: The terminal alkene (C8=C9) and primary amine (C1) create a dual-threat profile. It reacts violently with strong acids and oxidizers.

  • Flash Point: >60°C (Estimated based on C9 analogs), but treat as Combustible Liquid during bulking.

Part 2: Pre-Disposal Risk Assessment (The "Why" Behind the Protocol)

As scientists, we do not simply "throw away" chemicals; we manage their thermodynamic return to stability. Understanding the molecular behavior of non-8-en-1-amine is the prerequisite for safety.

The Amine Functionality ( )

The primary amine at position 1 is a strong nucleophile and base.

  • Risk: Mixing with acids (e.g., HCl, H₂SO₄) in a waste drum causes an immediate, highly exothermic acid-base neutralization.

  • Consequence: Rapid temperature spikes can melt HDPE containers or vaporize volatile waste components, leading to "geysering" or explosion.

The Alkene Unsaturation ( )

The double bond at position 8 introduces susceptibility to oxidation.

  • Risk: Exposure to strong oxidizers (Peroxides, Nitric Acid, Chromic Acid) can cleave the double bond or initiate uncontrolled polymerization.

  • Consequence: Fire or pressure buildup in sealed vessels.

Part 3: Step-by-Step Disposal Protocol

Phase A: Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile (Double-gloved) or Laminate Film (Silver Shield) C9 chains are lipophilic and can permeate thin latex. Double-gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles + Face Shield Amine vapors are lachrymators; liquid causes irreversible corneal opacity. Visor protects against splash-back during pouring.
Respiratory Fume Hood (Primary) or P100/Organic Vapor Cartridge Inhalation of amine vapors causes respiratory tract edema.
Body Tyvek® Lab Coat or Apron Standard cotton coats absorb amines, keeping the corrosive agent against the skin.
Phase B: Waste Segregation & Bulking

CRITICAL RULE: Never add non-8-en-1-amine to a "General Organic Waste" drum without verifying pH compatibility.

Step 1: Classification Segregate this waste stream as "Basic Organic Waste" or "Alkaline Corrosives."

Step 2: Compatibility Check Before bulking, perform a small-scale compatibility test if the waste drum's contents are ambiguous:

  • Take 5 mL of the drum waste in a vial.

  • Add 1 mL of non-8-en-1-amine.

  • Monitor for heat generation, bubbling, or precipitation for 5 minutes.

Step 3: Container Selection

  • Approved: HDPE (High-Density Polyethylene), Borosilicate Glass, Stainless Steel (316).

  • FORBIDDEN: Aluminum, Zinc, Galvanized Steel (Amines dissolve the oxide layer and corrode the metal, generating hydrogen gas).

Phase C: Disposal Workflow
  • Quarantine: Move the chemical to a functioning fume hood.

  • Dilution (Optional but Recommended): If disposing of pure stock (>95%), dilute 1:10 with a compatible solvent (e.g., Ethanol or Isopropanol) to reduce viscosity and heat capacity during downstream processing. Note: This increases the volume but significantly lowers the risk of thermal runaway.

  • Transfer: Pour slowly into the designated Basic Organic waste container. Use a funnel to prevent drips.

  • Decontamination: Triple rinse the empty original bottle with ethanol. Add rinsate to the waste container.

  • Labeling: Apply a hazardous waste label immediately.

Label Requirements:

  • Chemical Name: Non-8-en-1-amine Solution.

  • Hazard Checkboxes: [x] Corrosive [x] Toxic.[1][2]

  • pH: >12.

Part 4: Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic for disposing of non-8-en-1-amine, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste: Non-8-en-1-amine CheckState Check Physical State (Pure vs. Solution) Start->CheckState Dilute Dilute with EtOH/IPA (Reduce Reactivity) CheckState->Dilute If Pure (>90%) Segregate Segregation Check: Is Waste Stream Basic? CheckState->Segregate If Dilute Dilute->Segregate Stop STOP: Do Not Mix! Risk of Explosion Segregate->Stop No (Acidic/Oxidizer) SelectContainer Select Container: HDPE or Glass Only Segregate->SelectContainer Yes (Basic/Neutral) ExcludeMetal Exclude: Al, Zn, Galvanized SelectContainer->ExcludeMetal Warning Label Label: RCRA D002 (Corrosive) SelectContainer->Label Final Transfer to EHS/Disposal Label->Final

Figure 1: Decision logic for the safe segregation and containerization of unsaturated amine waste.

Part 5: Regulatory & Compliance Framework

Adherence to federal and local regulations is mandatory. For non-8-en-1-amine, the following classifications generally apply under US EPA (RCRA) and international standards.

US EPA RCRA Classification[3]
  • D002 (Corrosive): Aqueous pH ≥ 12.5. Even if non-aqueous, most safety officers classify amines as D002 due to their ability to corrode steel and tissue [1].

  • D001 (Ignitable): Only applicable if the waste solution has a flash point <60°C (e.g., if diluted in ethanol).

Department of Transportation (DOT) Shipping

If transporting waste off-site:

  • Proper Shipping Name: Amines, liquid, corrosive, n.o.s.[2] (non-8-en-1-amine)[3][4]

  • UN Number: UN 2735

  • Hazard Class: 8

  • Packing Group: II or III (depending on corrosivity data, assume II for safety).

Part 6: Emergency Contingencies

Spill Response (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don goggles, face shield, and double nitrile gloves.

  • Contain: Use Vermiculite or Sand .[5]

    • Contraindication: Do NOT use sawdust or paper towels. The high surface area combined with the amine can encourage rapid oxidation or combustion.

  • Neutralize (Carefully): Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the absorbed material only if trained. Otherwise, scoop absorbed material directly into a waste pail.

Exposure First Aid
  • Skin: Wash immediately with soap and water for 15 minutes. Do not use solvents.

  • Eyes: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[4][7] Seek immediate medical attention.

References

  • Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling non-8-en-1-amine

Executive Summary & Hazard Architecture Do not treat 8-Nonen-1-amine (CAS: 88773-86-6 / Analogous: 112-20-9) as a generic organic solvent. [1] This molecule possesses a dual-hazard functionality: a terminal primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Do not treat 8-Nonen-1-amine (CAS: 88773-86-6 / Analogous: 112-20-9) as a generic organic solvent. [1]

This molecule possesses a dual-hazard functionality: a terminal primary amine and a terminal alkene. While the alkene presents reactivity concerns (oxidation/polymerization), the primary amine dictates the immediate biological threat.

The Mechanism of Injury (The "Why")[2]
  • Saponification: Upon contact with skin, the basic amine group attacks the lipid bilayer of cell membranes, initiating saponification (turning skin fats into soap). This results in liquefaction necrosis , a process where tissue dissolves, allowing the chemical to penetrate deeper. Unlike acid burns, which form a protective scab (eschar), amine burns continue to spread until fully neutralized.

  • Sensitization: Long-chain amines are known sensitizers. Repeated low-level exposure can lead to irreversible allergic contact dermatitis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory "universal precautions" are insufficient for Category 1B Corrosives. The following PPE standards are mandatory for all interactions with 8-Nonen-1-amine.

Hand Protection: The "Breakthrough" Reality

Disposable 4-mil nitrile gloves provide incidental splash protection only (<5 minutes). For operational handling, you must employ a task-based selection strategy.[2]

Task LevelExposure RiskRecommended Glove ConfigurationEstimated Breakthrough Time
Level 1 Transfer < 10 mL, capped vesselsDouble Gloving: Nitrile (5 mil) over Nitrile (4 mil)~15 mins (Splash only)
Level 2 Synthesis, Filtration, Open PouringLaminate/Composite: Silver Shield® or 4H® under Nitrile> 480 mins
Level 3 Spill Cleanup (> 50 mL)Butyl Rubber (0.7 mm)> 480 mins

Critical Protocol: Inspect gloves for pinholes by inflation before donning. Never rely on latex; amines degrade natural rubber rapidly.

Eye & Face Defense[1][3][4]
  • Primary: Chemical Splash Goggles (Indirect Vented). Safety glasses are prohibited due to the risk of vapor irritation and liquid migration.

  • Secondary: 8-inch Face Shield required for all operations involving pouring, syringe transfer, or rotary evaporation.

Respiratory Protection
  • Engineering Control: All work must occur within a certified fume hood (Face velocity: 80–100 fpm).

  • Respirator: If hood containment is breached or for spill cleanup, use a Full-Face Respirator with Multi-Gas Cartridges (Ammonia/Methylamine + Organic Vapor) . The alkene tail adds organic vapor character, while the amine head requires specific basic neutralization media.

Operational Workflow Visualization

Logic Flow: PPE Selection & Risk Assessment

The following diagram illustrates the decision-making process for PPE selection based on the specific interaction type.

PPE_Decision_Matrix Start Task Assessment Volume Volume > 10mL OR Open System? Start->Volume Level1 Level 1: Incidental Contact (Double Nitrile) Volume->Level1 No Level2 Level 2: Active Handling (Laminate Liner + Nitrile) Volume->Level2 Yes Check Verify Glove Integrity (Inflation Test) Level1->Check Level3 Level 3: High Risk/Spill (Butyl Rubber + Respirator) Level2->Level3 Spill/Immersion Level2->Check Level3->Check Proceed Proceed with Engineering Controls (Fume Hood) Check->Proceed

Figure 1: Decision logic for selecting appropriate PPE based on exposure risk and volume.

Handling & Transfer Protocol

The "Closed System" Rule

Due to the viscosity and surface tension of long-chain amines, pouring often results in "dribbling" down the flask neck.

  • Preferred Method: Use a positive displacement pipette or a cannula transfer system for volumes > 50 mL.

  • Glassware: Use silanized glassware if possible to reduce amine adhesion to walls, ensuring accurate yield and easier cleaning.

Storage Stability (The Alkene Factor)

Unlike saturated amines, 8-Nonen-1-amine contains a double bond.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen exposure can lead to slow oxidation of the alkene or N-oxide formation at the amine.

  • Temp: Refrigerate (2–8°C) to inhibit degradation.

  • Segregation: Store away from oxidizers (peroxides, nitrates) and acids .[3]

Emergency Response & Disposal

Spill Management Workflow

Do not use water immediately. Water can spread the oily amine, increasing the contamination zone.

Spill_Response Alert 1. Evacuate & Alert (Don Butyl Gloves/Respirator) Contain 2. Containment (Sand or Vermiculite berm) Alert->Contain Absorb 3. Absorption (Dry Sand/Chem-Pad) Contain->Absorb Clean 4. Decontamination (Soap + Water Wash) Absorb->Clean Dispose 5. Disposal (Tag as Organic Base) Clean->Dispose

Figure 2: Step-by-step spill response protocol minimizing contamination spread.

Disposal Specifications
  • Classification: Hazardous Waste (Corrosive, Basic, Organic).

  • Prohibition: NEVER mix with acidic waste streams. The neutralization reaction is highly exothermic and can cause waste container rupture.

  • Method: Collect in a dedicated HDPE container labeled "Organic Base Waste."

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Amines, Aliphatic. CDC/NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link] (Proxy data for Nonylamine).

  • PubChem. (n.d.). Compound Summary: 8-Nonen-1-amine. National Library of Medicine. Retrieved from [Link]

Sources

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